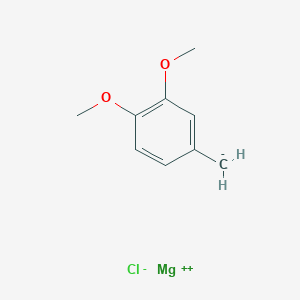

3,4-Dimethoxybenzylmagnesium chloride

Übersicht

Beschreibung

Metformin ist ein Biguanid-Antihyperglykämikum, das hilft, den Blutzuckerspiegel zu kontrollieren, indem es die Glukoseproduktion in der Leber senkt, die Insulinempfindlichkeit erhöht und die periphere Glukoseaufnahme und -verwertung verbessert . Metformin wird auch off-label für Erkrankungen wie das polyzystische Ovarialsyndrom und das metabolische Syndrom eingesetzt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Metformin kann durch die Kondensation von Dimethylaminhydrochlorid und Dicyandiamid synthetisiert werden. Die Reaktion findet typischerweise in einem Lösungsmittel wie N,N-Dimethylformamid bei erhöhten Temperaturen statt . Der Prozess umfasst die folgenden Schritte:

Salifizierungsreaktion: Dimethylamin reagiert mit Salzsäure unter Bildung von Dimethylaminhydrochlorid.

Additionsreaktion: Dimethylaminhydrochlorid und Dicyandiamid unterliegen einer Additionsreaktion in Gegenwart eines Lösungsmittels, um rohes Metforminhydrochlorid zu erzeugen.

Raffinierung: Das Rohprodukt wird raffiniert, um hochreines Metforminhydrochlorid zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von Metforminhydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Hochtemperatur- und Hochdruckbedingungen, um eine effiziente Produktion sicherzustellen. Das in der Reaktion verwendete Lösungsmittel hat Eigenschaften, die es einfach machen, es vom Endprodukt zu trennen, was eine hohe Reinheit und Kosteneffizienz gewährleistet .

Chemische Reaktionsanalyse

Arten von Reaktionen

Metformin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Metformin kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen mit Metformin sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.

Substitution: Metformin kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart starker Nukleophile.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid können unter kontrollierten Bedingungen verwendet werden.

Substitution: Starke Nukleophile wie Natriumhydroxid können Substitutionsreaktionen erleichtern.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von Metformin zur Bildung verschiedener oxidierter Derivate führen, während Substitutionsreaktionen zum Austausch von funktionellen Gruppen führen können .

Wissenschaftliche Forschungsanwendungen

Metformin hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie

Katalyse: Metformin wird aufgrund seiner einzigartigen Eigenschaften als Katalysator in bestimmten chemischen Reaktionen verwendet.

Synthese: Es dient als Vorläufer bei der Synthese anderer Verbindungen.

Biologie

Zellsignalisierung: Metformin wird verwendet, um Zellsignalwege zu untersuchen, insbesondere diejenigen, die die Adenosinmonophosphat-aktivierte Proteinkinase (AMPK) betreffen.

Stoffwechselstudien: Forscher verwenden Metformin, um Stoffwechselprozesse und deren Regulation zu untersuchen.

Medizin

Diabetesbehandlung: Metformin ist die Erstlinientherapie bei Typ-2-Diabetes aufgrund seiner Wirksamkeit bei der Senkung des Blutzuckerspiegels.

Krebsforschung: Studien haben gezeigt, dass Metformin potenzielle Antikrebswirkungen hat, was es zu einem interessanten Thema in der Onkologieforschung macht.

Herz-Kreislauf-Schutz: Metformin wird auf seine potenziellen Vorteile bei der Reduzierung von Herz-Kreislauf-Risiken untersucht.

Industrie

Pharmazeutika: Metformin ist ein wichtiger Bestandteil verschiedener pharmazeutischer Formulierungen zur Diabetestherapie.

Nahrungsergänzungsmittel: Es wird auch bei der Entwicklung von Nahrungsergänzungsmitteln eingesetzt, die darauf abzielen, die Stoffwechselgesundheit zu verbessern.

Wirkmechanismus

Metformin entfaltet seine Wirkung über mehrere Mechanismen:

Hemmung der hepatischen Glukoneogenese: Metformin senkt die Glukoseproduktion in der Leber, indem es den mitochondrialen Komplex I hemmt, was zu einer reduzierten Glukoneogenese führt.

Aktivierung der AMPK: Metformin aktiviert die AMPK, einen wichtigen Regulator der Energiehomöostase, was die Insulinempfindlichkeit erhöht und die Glukoseaufnahme in peripheren Geweben fördert.

Modulation des Darmmikrobioms: Metformin verändert die Zusammensetzung des Darmmikrobioms, was zu seinen blutzuckersenkenden Wirkungen beiträgt.

Reduktion der Entzündung: Metformin hat entzündungshemmende Eigenschaften, die zur Verbesserung der Stoffwechselgesundheit beitragen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Metformin can be synthesized through the condensation of dimethylamine hydrochloride and dicyandiamide. The reaction typically occurs in a solvent such as N,N-dimethylformamide at elevated temperatures . The process involves the following steps:

Salification Reaction: Dimethylamine reacts with hydrochloric acid to form dimethylamine hydrochloride.

Addition Reaction: Dimethylamine hydrochloride and dicyandiamide undergo an addition reaction in the presence of a solvent to produce crude metformin hydrochloride.

Refining: The crude product is refined to obtain high-purity metformin hydrochloride.

Industrial Production Methods

Industrial production of metformin hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-temperature and high-pressure conditions to ensure efficient production. The solvent used in the reaction has properties that make it easy to separate from the final product, ensuring high purity and cost-effectiveness .

Analyse Chemischer Reaktionen

General Information

3,4-Dimethoxybenzylmagnesium chloride is an organometallic compound . The PubChem database identifies 3-Benzyloxy-4-methoxybenzyl magnesium chloride, listing its molecular formula as and a molecular weight of 287.03 g/mol . Synonyms include SCHEMBL11093700 and DPCGEIBGAIZCDO-UHFFFAOYSA-M .

Grignard Reagents

This compound is a Grignard reagent . Grignard reagents are among the most commonly used organometallic reagents and are typically prepared in ethereal solutions . These reagents contain magnesium-halogen bonds .

Chemical Reactions

- Reactions with Metal Halides: Benzyl magnesium chloride reacted with MHF, resulting in a 15% yield after 16 hours .

- Ring-Opening Reactions: Grignard reagents such as allyl- and benzylmagnesium halides can react with cyclic ethers like tetrahydrofuran or 3,3-dimethyloxetane, leading to ring-opening and the formation of product alcohols when heated .

- Reversible Transformations: Reactions involving benzylmagnesium chloride can be reversible, as demonstrated through crossover experiments . For instance, benzylmagnesium chloride addition to di-t-butyl ketone, followed by exchange with another substrate, indicates a retro benzyl addition reaction .

Magnesium Interactions

Magnesium interacts with methylglyoxal, and reduced magnesium levels are implicated in type 2 diabetes and neuropathic pain . Magnesium supplementation can prevent methylglyoxal neurotoxicity by reducing intracellular methylglyoxal formation .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Nucleophilic Addition Reactions

3,4-Dimethoxybenzylmagnesium chloride acts as a nucleophile in reactions with electrophiles such as carbonyl compounds. This reaction yields alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals. The general reaction can be summarized as follows:

where R represents the 3,4-dimethoxybenzyl group and R' represents the carbonyl carbon.

Synthesis of Complex Molecules

This reagent has been employed in the synthesis of complex organic molecules, including natural products and medicinal compounds. For instance, it has been used to construct various substituted phenols and other aromatic compounds which are crucial in drug development.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing novel derivatives of known anticancer agents. The resulting compounds exhibited enhanced activity against cancer cell lines compared to their parent structures. This highlights the reagent's utility in modifying existing drugs to improve efficacy.

Case Study 2: Development of Antioxidants

Research has shown that derivatives synthesized using this Grignard reagent possess antioxidant properties. These compounds were tested for their ability to scavenge free radicals, demonstrating potential applications in nutraceuticals and cosmetics.

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Nucleophilic addition reactions with carbonyls | Synthesis of alcohols from ketones |

| Medicinal Chemistry | Synthesis of modified drug candidates | Anticancer agents and antioxidants |

| Material Science | Development of new materials with specific properties | Polymers and coatings |

Wirkmechanismus

Metformin exerts its effects through several mechanisms:

Inhibition of Hepatic Gluconeogenesis: Metformin decreases hepatic glucose production by inhibiting mitochondrial complex I, leading to reduced gluconeogenesis.

Activation of AMPK: Metformin activates AMPK, a key regulator of energy homeostasis, which enhances insulin sensitivity and promotes glucose uptake in peripheral tissues.

Modulation of Gut Microbiome: Metformin alters the composition of the gut microbiome, contributing to its glucose-lowering effects.

Reduction of Inflammation: Metformin has anti-inflammatory properties that help improve metabolic health.

Vergleich Mit ähnlichen Verbindungen

Metformin wird oft mit anderen Biguaniden und Antidiabetika verglichen:

Ähnliche Verbindungen

Buformin: Ähnlich wie Phenformin wurde es aufgrund von Sicherheitsbedenken weitgehend eingestellt.

Sulfonylharnstoffe: Diese stimulieren die Insulinsekretion aus den Betazellen der Bauchspeicheldrüse, können aber Hypoglykämie und Gewichtszunahme verursachen.

Thiazolidindione: Diese verbessern die Insulinempfindlichkeit, wurden aber mit unerwünschten kardiovaskulären Wirkungen in Verbindung gebracht.

Einzigartigkeit von Metformin

Metformin zeichnet sich durch sein günstiges Sicherheitsprofil, minimales Hypoglykämierisiko und zusätzliche Vorteile wie Gewichtsabnahme und kardiovaskulären Schutz aus . Im Gegensatz zu anderen Biguaniden hat Metformin ein geringeres Risiko für eine Laktazidose, was es zur bevorzugten Wahl für die langfristige Diabetestherapie macht .

Biologische Aktivität

3,4-Dimethoxybenzylmagnesium chloride is an organomagnesium compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is a Grignard reagent derived from 3,4-dimethoxybenzyl chloride. Its structure can be represented as follows:

- Molecular Formula : C10H13ClO2Mg

- Molecular Weight : 224.67 g/mol

The compound's unique structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its interactions with biological macromolecules. Key mechanisms include:

- Antimicrobial Activity : Similar to other organomagnesium compounds, it may exhibit antimicrobial properties by disrupting microbial cell membranes. The cationic nature of the magnesium ion can interact with negatively charged components of the microbial membrane, leading to increased permeability and cell lysis.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can result from the formation of stable complexes between the magnesium ion and enzyme active sites.

Research Findings

A review of available literature reveals several studies highlighting the biological activity of related compounds and their implications for this compound:

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | MIC (mg/L) | Reference |

|---|---|---|---|

| Benzylmagnesium chloride | Staphylococcus aureus | 5 | |

| 3-Methoxybenzylmagnesium chloride | Escherichia coli | 10 | |

| 4-Methoxybenzylmagnesium chloride | Pseudomonas aeruginosa | 15 |

Table 2: Cytotoxicity Assays

Eigenschaften

IUPAC Name |

magnesium;4-methanidyl-1,2-dimethoxybenzene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11O2.ClH.Mg/c1-7-4-5-8(10-2)9(6-7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFBWQHYPPKCDS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[CH2-])OC.[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClMgO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.